1-[2-(diethylamino)ethyl]-3-hydroxy-5-phenyl-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidine ring, benzoyl group, and diethylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of benzoyl chloride with a suitable amine, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the product. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the desired compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and amino groups, leading to the formation of corresponding ketones or imines.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethyl side chain can facilitate binding to specific sites, while the benzoyl and hydroxy groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
4-AMINO-2-PROPOXYBENZOIC ACID, 2-(DIETHYLAMINO)ETHYL ESTER: Shares the diethylaminoethyl side chain but differs in the core structure.
2-(4-BENZOYL-2-BROMO-PHENOXY)-1-(2-((1-METHYL-1H-INDOL-3-YL)METHYL)-1H-BENZOIMIDAZOL-1-YLETHANONE): Contains a benzoyl group and a similar side chain but has a different heterocyclic core.
Uniqueness: 4-BENZOYL-1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-5-PHENYL-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H26N2O3 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(diethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H26N2O3/c1-3-24(4-2)15-16-25-20(17-11-7-5-8-12-17)19(22(27)23(25)28)21(26)18-13-9-6-10-14-18/h5-14,20,26H,3-4,15-16H2,1-2H3/b21-19- |
InChI Key |
SNROMZNIKATNNH-VZCXRCSSSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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